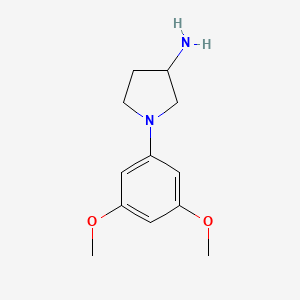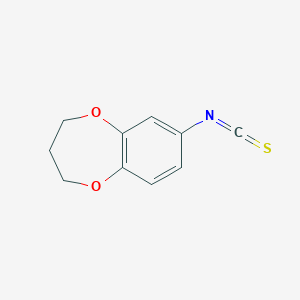
7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine
Descripción general
Descripción
7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine is a chemical compound with the CAS Number: 1019442-90-0 . Its molecular weight is 207.25 . The IUPAC name for this compound is 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine .
Molecular Structure Analysis
The InChI code for 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine is 1S/C10H9NO2S/c14-7-11-8-2-3-9-10 (6-8)13-5-1-4-12-9/h2-3,6H,1,4-5H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Aplicaciones Científicas De Investigación
Anticholinesterase Activity
Compounds based on molecular skeletons similar to benzodioxepine, when reacted with different isocyanates, have been found to possess potent anticholinesterase activity. This activity is critical for the potential treatment of diseases like Alzheimer's, where enzyme inhibition can help manage symptoms. Such compounds have shown remarkable selectivity and potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting their therapeutic potential in neurodegenerative diseases (Luo et al., 2005).
Synthesis and Pharmacological Properties
Research into the synthesis and pharmacological properties of benzodiazepine derivatives, closely related to benzodioxepine structures, has contributed significantly to understanding their neurotropic and psychotropic potentials. Such compounds have been synthesized to explore their taming and anticonvulsant effects, providing a basis for developing new therapeutic agents for neurological disorders (Matsuo, Taniguchi, & Ueda, 1982).
Enantioselective Synthesis
The enantioselective synthesis of metabolites of certain pharmaceutical compounds, utilizing processes such as lipase-catalyzed transesterification, showcases the versatility of benzodioxepine-related structures in creating specific enantiomers for therapeutic use. This approach has implications for drug development, especially in optimizing pharmacological properties and reducing side effects (Matsubara et al., 2000).
Local Anesthetic Activity
Derivatives of benzodioxepine have been synthesized and evaluated for their local anesthetic activity, demonstrating the potential of such compounds in contributing to safer and more effective anesthetic agents. This research opens avenues for developing new drugs that can provide localized pain relief with minimal systemic effects (Daukshas et al., 1989).
Antitumor Activity
Isothiocyanates, such as benzyl isothiocyanate (BITC), have been studied for their potential to suppress tumor growth, especially in pancreatic cancer, through the inhibition of the PI3K/AKT/FOXO pathway. This research highlights the importance of isothiocyanate compounds in developing new anticancer strategies, emphasizing their role in inducing apoptosis in cancer cells (Boreddy, Pramanik, & Srivastava, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c14-7-11-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANICTJCZERDZGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)N=C=S)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



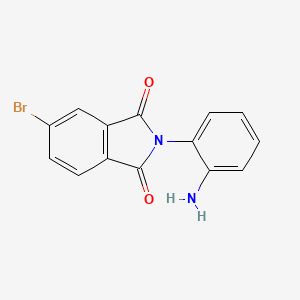

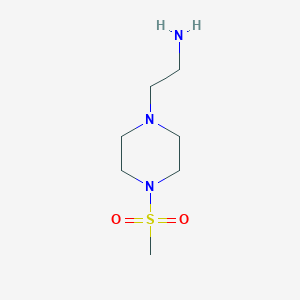
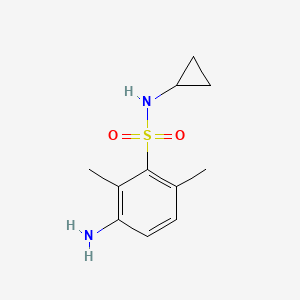
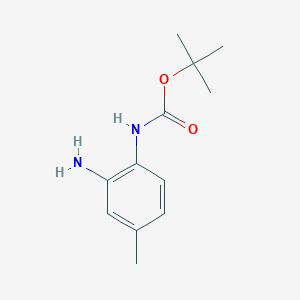

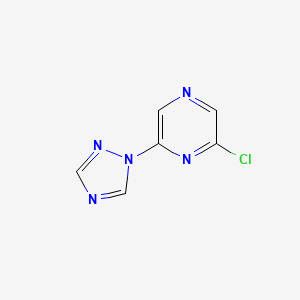
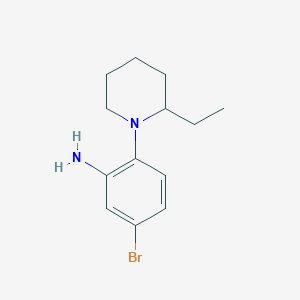
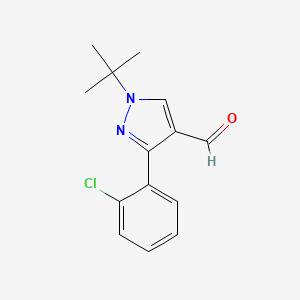
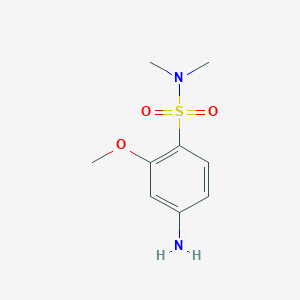
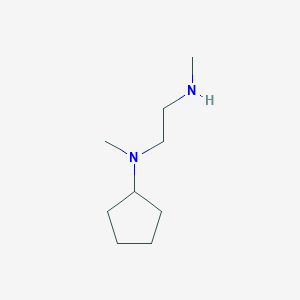
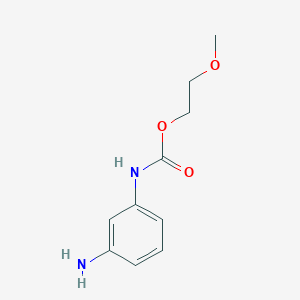
![3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol](/img/structure/B1517484.png)
